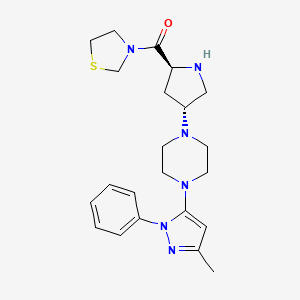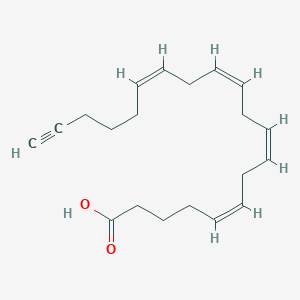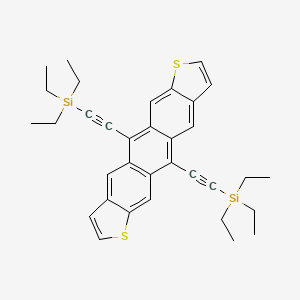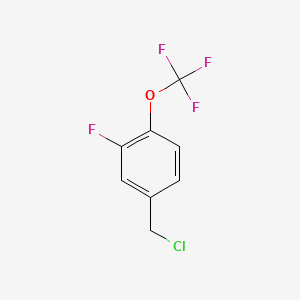
(2S,4R)-Teneligliptin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-Teneligliptin is a pharmaceutical compound used primarily as a dipeptidyl peptidase-4 (DPP-4) inhibitor. It is employed in the treatment of type 2 diabetes mellitus to help regulate blood sugar levels. By inhibiting the DPP-4 enzyme, this compound increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, thereby improving glycemic control.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Teneligliptin involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Substituents: Various substituents are introduced onto the pyrrolidine ring through reactions such as alkylation, acylation, and reduction.
Final Coupling: The final step involves coupling the pyrrolidine derivative with a suitable partner to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale manufacturing. This includes:
Selection of Catalysts: Efficient catalysts are chosen to enhance reaction rates and yields.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Purification: Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired purity.
化学反应分析
Types of Reactions
(2S,4R)-Teneligliptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
(2S,4R)-Teneligliptin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of DPP-4 inhibitors and their synthetic routes.
Biology: Research on this compound helps understand the role of DPP-4 in glucose metabolism and its potential therapeutic applications.
Medicine: The compound is extensively studied for its efficacy and safety in treating type 2 diabetes mellitus.
Industry: this compound is used in the pharmaceutical industry for the development of new antidiabetic drugs.
作用机制
(2S,4R)-Teneligliptin exerts its effects by inhibiting the dipeptidyl peptidase-4 enzyme. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of these hormones enhance insulin secretion from pancreatic beta cells and reduce glucagon release from alpha cells, leading to improved blood glucose control.
相似化合物的比较
Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Comparison
(2S,4R)-Teneligliptin is unique among DPP-4 inhibitors due to its distinct chemical structure, which contributes to its specific binding affinity and selectivity for the DPP-4 enzyme. Compared to other similar compounds, this compound may offer advantages in terms of potency, duration of action, and side effect profile.
属性
IUPAC Name |
[(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-UXHICEINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)











